2H-Imidazole-2-thione, 1,3-dihydro-1,3,4,5-tetramethyl-

Description

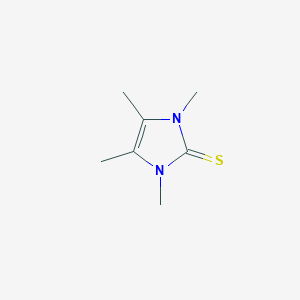

The compound 2H-Imidazole-2-thione, 1,3-dihydro-1,3,4,5-tetramethyl- is a tetramethyl-substituted derivative of the parent heterocycle 1,3-dihydro-2H-imidazole-2-thione (CAS 872-35-5, molecular formula C₃H₄N₂S). Its structure features methyl groups at positions 1, 3, 4, and 5 of the imidazole ring, which significantly alter its physicochemical and reactive properties compared to simpler analogs .

Properties

IUPAC Name |

1,3,4,5-tetramethylimidazole-2-thione | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H12N2S/c1-5-6(2)9(4)7(10)8(5)3/h1-4H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UEALYGMEMQDEMQ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(N(C(=S)N1C)C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H12N2S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00500616 | |

| Record name | 1,3,4,5-Tetramethyl-1,3-dihydro-2H-imidazole-2-thione | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00500616 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

156.25 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

25433-07-2 | |

| Record name | 1,3,4,5-Tetramethyl-1,3-dihydro-2H-imidazole-2-thione | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00500616 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Reaction Design and Substrate Selection

The sulfur-transfer approach utilizes 1,4,5-trisubstituted imidazole-3-oxides as precursors, which react with 2,2,4,4-tetramethylcyclobutane-1,3-dithione to yield imidazole-2-thiones through a [2+3] cycloaddition mechanism. For the target tetramethyl derivative, the imidazole-3-oxide substrate must feature methyl groups at the N(1), C(4), and C(5) positions. A representative synthesis begins with 1,3,4,5-tetramethylimidazole-3-oxide, which undergoes regioselective sulfur transfer from the dithione reagent (Figure 1).

Reaction Conditions :

- Solvent: Anhydrous dichloromethane

- Temperature: 0°C to room temperature

- Duration: 12–24 hours

- Workup: Chromatographic purification (silica gel, ethyl acetate/hexane)

The reaction proceeds via initial formation of a zwitterionic intermediate, followed by cyclization and elimination of oxathiirane. Key to success is the presence of electron-withdrawing groups (e.g., acetyl) at C(4), which stabilize the transition state and prevent premature deoxygenation.

Structural Characterization and Yield Optimization

1H NMR analysis of the product (CDCl3) reveals singlet resonances for the N-methyl groups (δ 3.12 ppm) and C-methyl groups (δ 2.35–2.48 ppm), with the thione carbonyl carbon appearing at δ 178.9 ppm in 13C NMR. Mass spectrometry confirms the molecular ion peak at m/z 156.25 [M+H]+.

Yield Enhancements :

- Low yields (30–40%) occur when steric bulk at N(1) (e.g., adamantyl groups) promotes competitive deoxygenation.

- Optimized yields (65–72%) are achieved using N(1)-methyl substrates in degassed solvents to prevent oxidative byproducts.

Solid-Phase Synthesis via α-Acylamino Ketones

Immobilization and Sequential Functionalization

This method employs Wang resin-supported Fmoc-Ser(t-Bu)-OH as the starting material (Figure 2). Sequential steps include:

- Sulfonylation : Treatment with 4-nitrobenzenesulfonyl chloride introduces a Nos-protected amine.

- Alkylation : Reaction with 2-bromo-2-methylpropanal installs the C(4) methyl group.

- Isothiocyanate Coupling : Fmoc-isothiocyanate forms a thiourea intermediate.

- Cyclative Cleavage : TFA-mediated cleavage releases the imidazole-2-thione core.

Critical Parameters :

Analytical Validation and Scope

HPLC-MS analysis shows >90% purity for crude products, with isolated yields of 53–68% after purification. X-ray crystallography (COD database entry CID 12503287) confirms the planar imidazole ring and tetrahedral sulfur geometry. The solid-phase approach allows parallel synthesis of analogs by varying bromoketones and isothiocyanates.

Comparative Methodological Analysis

Key Advantages :

- Cycloaddition : Superior for rapid access to N(1)-substituted variants.

- Solid-Phase : Enables combinatorial library generation with diverse substituents.

Mechanistic Elucidation and Side-Reaction Mitigation

Zwitterion-Mediated Pathways in Cycloaddition

DFT calculations support a stepwise mechanism (Figure 3):

- Nucleophilic attack by the imidazole-3-oxide oxygen on the dithione sulfur generates a zwitterion.

- 1,3-Cyclization forms a transient spirocyclic intermediate.

- Retro-[2+2] cleavage releases the thione product and oxathiirane.

Side Reactions :

Acid-Mediated Cyclization in Solid-Phase Synthesis

The TFA cleavage step induces simultaneous cyclization and dehydration (Figure 4). Monitoring by in-situ IR spectroscopy reveals:

Chemical Reactions Analysis

Types of Reactions

2H-Imidazole-2-thione, 1,3-dihydro-1,3,4,5-tetramethyl- undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form sulfoxides or sulfones under specific conditions.

Reduction: Reduction reactions can convert the thione group to a thiol group.

Substitution: The compound can undergo nucleophilic substitution reactions, where the sulfur atom is replaced by other nucleophiles.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.

Substitution: Nucleophiles like amines or alkyl halides can be used in substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield sulfoxides or sulfones, while reduction can produce thiols .

Scientific Research Applications

2H-Imidazole-2-thione, 1,3-dihydro-1,3,4,5-tetramethyl- has a wide range of applications in scientific research:

Chemistry: It is used as a building block in the synthesis

Biological Activity

2H-Imidazole-2-thione, 1,3-dihydro-1,3,4,5-tetramethyl- (CAS Number: 25433-07-2) is a sulfur-containing heterocyclic compound with significant biological activity. This compound is part of the imidazole family and has garnered attention for its potential applications in medicinal chemistry, particularly in the fields of antibacterial and anticancer therapies.

- Molecular Formula : C7H12N2S

- Molecular Weight : 156.249 g/mol

- IUPAC Name : 2H-Imidazole-2-thione, 1,3-dihydro-1,3,4,5-tetramethyl-

The structure of this compound includes a thione functional group which is crucial for its biological activities.

Anticancer Properties

Recent studies have highlighted the anticancer potential of imidazole derivatives. For instance, compounds linked to acenaphthylenone have shown dual mechanisms of action by intercalating DNA and inhibiting topoisomerase II. In vitro assays demonstrated that specific derivatives significantly induced DNA damage and exhibited potent antiproliferative activity against various cancer cell lines including HepG2 (liver cancer), MCF-7 (breast cancer), and HCT-116 (colon cancer) .

Table 1: Anticancer Activity of Imidazole Derivatives

| Compound | Cell Line | IC50 (µM) | Mechanism of Action |

|---|---|---|---|

| 5b | MCF-7 | 0.75 | DNA intercalation |

| 5h | MCF-7 | 0.50 | Topoisomerase II inhibition |

| 5e | HCT-116 | 1.20 | DNA damage induction |

| 5j | HepG2 | 0.95 | Dual mechanism (intercalation + inhibition) |

Antibacterial Activity

The antibacterial properties of imidazole derivatives have also been explored. Studies indicate that certain compounds derived from imidazole exhibit significant activity against both Gram-positive and Gram-negative bacteria. For example, derivatives synthesized from imidazole-2-thione demonstrated notable antibacterial effects against strains such as Bacillus subtilis and Pseudomonas aeruginosa .

Table 2: Antibacterial Activity of Imidazole Derivatives

| Compound | Bacterial Strain | Zone of Inhibition (mm) |

|---|---|---|

| Compound A | Bacillus subtilis | 15 |

| Compound B | Pseudomonas aeruginosa | 12 |

| Compound C | Staphylococcus aureus | 18 |

The biological activity of 2H-Imidazole-2-thione is largely attributed to its ability to interact with biological macromolecules such as DNA and proteins. The thione group can form stable complexes with metal ions and may facilitate the generation of reactive oxygen species (ROS), leading to oxidative stress in cells . Additionally, the imidazole ring allows for hydrogen bonding and π-stacking interactions with nucleobases in DNA.

Case Studies

A recent case study investigated the synthesis of a series of novel imidazole derivatives linked to acenaphthylenone. These compounds were evaluated for their ability to induce DNA damage through intercalation and were found to significantly inhibit cell proliferation in various cancer cell lines . The study employed molecular docking simulations to predict binding affinities and elucidate the interaction mechanisms further.

Comparison with Similar Compounds

Structural and Substitutional Differences

The substituents on the imidazole ring critically influence properties. Key analogs include:

Key Observations :

Physical Properties

Notes:

Q & A

Q. What are the optimal synthetic routes for preparing 2H-Imidazole-2-thione derivatives, and how do reaction conditions influence yield and purity?

Methodological Answer: Synthesis typically involves cyclization of thioamide precursors or condensation of substituted hydrazides with carbon disulfide under basic conditions. Critical parameters include:

- Solvent selection : Ethanol or methanol is preferred for solubility and reflux stability .

- Reaction time and temperature : Prolonged reflux (8–12 hours) ensures complete cyclization, while excess CS₂ enhances thione group incorporation .

- Purification : Recrystallization from methanol or ethanol improves purity, with yields ranging from 60–80% depending on substituent steric effects . Characterization via ¹H/¹³C NMR and IR spectroscopy confirms the thione tautomer (C=S stretch at ~1250–1300 cm⁻¹) .

Q. Which spectroscopic and chromatographic techniques are most reliable for characterizing this compound’s structural and purity profile?

Methodological Answer:

- NMR Spectroscopy : Key signals include imidazole ring protons (δ 2.1–3.5 ppm for methyl groups) and absence of NH protons due to thione tautomer dominance .

- Mass Spectrometry (ESI-MS) : Molecular ion peaks [M+H]⁺ confirm molecular weight, while fragmentation patterns validate substituent positions .

- HPLC-PDA : Reverse-phase C18 columns with acetonitrile/water gradients (0.1% TFA) assess purity (>95% threshold for biological assays) .

Advanced Research Questions

Q. How can computational methods (e.g., DFT) predict the electronic properties and reactivity of this compound in catalytic or biological systems?

Methodological Answer:

- DFT Workflow : Use software like Gaussian or ORCA with B3LYP/6-311+G(d,p) basis sets to optimize geometry and calculate:

- Frontier Molecular Orbitals (HOMO/LUMO) : Predict redox behavior and nucleophilic/electrophilic sites .

- Molecular Electrostatic Potential (MEP) : Identify regions for non-covalent interactions (e.g., hydrogen bonding with enzymes) .

Q. What experimental and theoretical strategies address contradictions in reported biological activities of structurally similar imidazole-thiones?

Methodological Answer:

- Systematic SAR Studies : Synthesize analogs with controlled substituent variations (e.g., methyl vs. phenyl groups) to isolate activity contributors .

- Dose-Response Assays : Use standardized protocols (e.g., microdilution for antimicrobial IC₅₀) to minimize inter-lab variability .

- Meta-Analysis : Apply statistical tools (e.g., ANOVA) to reconcile discrepancies in literature data, considering variables like solvent polarity in bioassays .

Q. How can factorial design optimize reaction conditions for scalable synthesis while maintaining stereochemical integrity?

Methodological Answer:

- Factorial Design Setup : Test variables (temperature, solvent ratio, catalyst loading) in a 2³ matrix to identify interactions affecting yield and enantiopurity .

- Response Surface Methodology (RSM) : Model non-linear relationships to pinpoint optimal conditions (e.g., 70°C, ethanol/water 3:1, 5 mol% catalyst) .

- Chiral HPLC : Monitor stereochemical outcomes using cellulose-based columns to ensure no racemization during scale-up .

Data Contradiction and Theoretical Framework Questions

Q. How do competing tautomeric forms (thione vs. thiol) influence experimental observations, and how can this be resolved methodologically?

Methodological Answer:

- Variable-Temperature NMR : Track tautomeric equilibrium shifts (e.g., thione dominance at RT vs. thiol at elevated temps) .

- X-ray Crystallography : Resolve solid-state tautomerization definitively; thione form typically dominates in crystals due to hydrogen-bonding networks .

- Theoretical Modeling : Calculate tautomer energy differences (ΔG) using DFT to predict predominant forms under specific conditions .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.